7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one
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Overview
Description
7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[44]nonan-1-one is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one typically involves the reaction of 3,5-dichloropyridine with a suitable diazaspiro compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial properties.
Uniqueness
7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[44]nonan-1-one is unique due to its specific spiro structure and the presence of dichloropyridine, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13Cl2N3O |
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Molecular Weight |
286.15 g/mol |
IUPAC Name |
7-(3,5-dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C12H13Cl2N3O/c13-8-5-15-6-9(14)10(8)17-4-2-12(7-17)1-3-16-11(12)18/h5-6H,1-4,7H2,(H,16,18) |
InChI Key |
ZBNVGTCRDMJISZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C12CCN(C2)C3=C(C=NC=C3Cl)Cl |
Origin of Product |
United States |
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